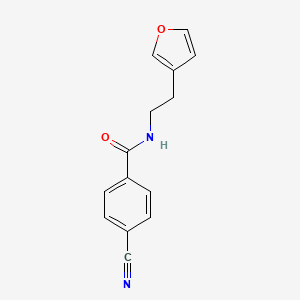
4-cyano-N-(2-(furan-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” is a chemical compound that contains a benzamide group, a cyano group, and a furan ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a wide range of applications, including as building blocks in organic synthesis and as drugs in medicine . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. It’s often used in organic synthesis. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It’s found in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of “4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” would be characterized by the presence of a benzamide group, a cyano group, and a furan ring. The benzamide group would contribute to the planarity of the molecule, while the cyano group would introduce a linear C-N triple bond. The furan ring, being aromatic, would contribute to the overall stability of the molecule .
Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and various substitution reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The furan ring can undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” would be influenced by its functional groups. The benzamide and cyano groups are polar, which would increase its solubility in polar solvents. The aromaticity of the benzene ring and the furan ring would contribute to its stability .
Applications De Recherche Scientifique
- Researchers have synthesized various indole derivatives, including those containing furan moieties, for antiviral applications. For instance:
Antiviral Activity
Orientations Futures
The study of benzamide derivatives is a very active area of research, particularly in the field of medicinal chemistry, where they are often used as building blocks for the synthesis of more complex molecules. Future research could involve studying the biological activity of “4-cyano-N-(2-(furan-3-yl)ethyl)benzamide” and its derivatives, or exploring its use in organic synthesis .
Propriétés
IUPAC Name |
4-cyano-N-[2-(furan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-11-1-3-13(4-2-11)14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYMDCFCOVPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

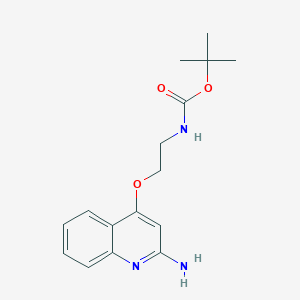
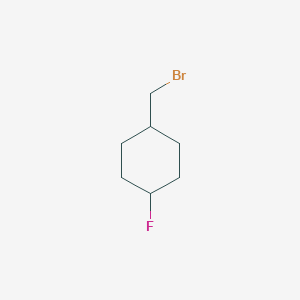
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)
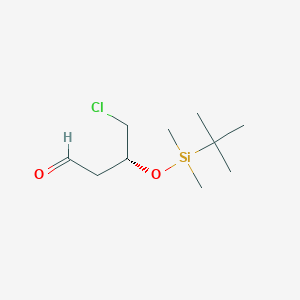
![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)
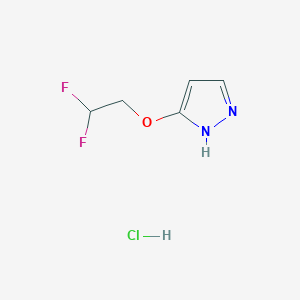
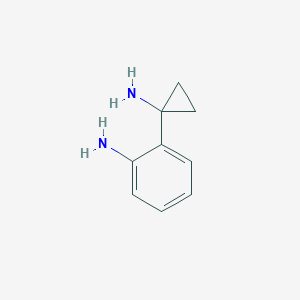
![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)
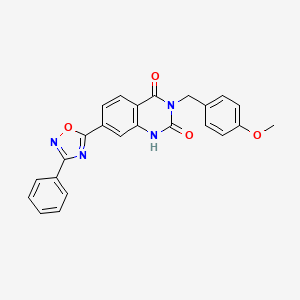
![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)
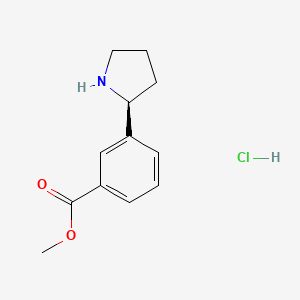
![N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)